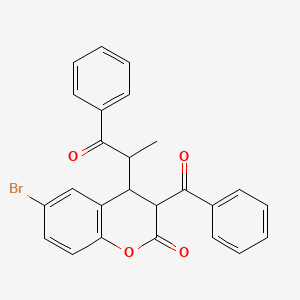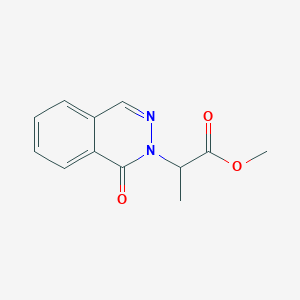![molecular formula C19H22N2O2 B4109848 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)
2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide
Vue d'ensemble
Description
2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to exhibit potent anticonvulsant activity and has been studied as a potential treatment for epilepsy. 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.
Mécanisme D'action
The exact mechanism of action of 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to increase the binding of GABA to the GABAA receptor and enhance GABA-mediated chloride ion influx, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including anticonvulsant, neuroprotective, and anticancer activity. 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have anxiolytic and sedative effects and has been studied as a potential treatment for anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for the GABAA receptor. However, 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research related to 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its mechanism of action and how it interacts with the GABAA receptor. Another potential direction is to study its potential applications in other fields, such as pain management and addiction treatment. Additionally, further research is needed to determine the optimal dosage and administration of 2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide for various applications.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-16(15(2)13-14)19(22)20-17-5-3-4-6-18(17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPSDCYWOWVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)


![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)

![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)

![4-methoxy-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109832.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)

